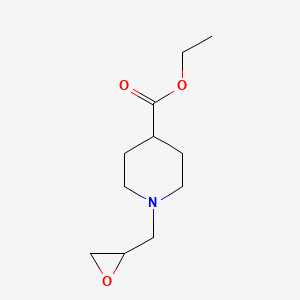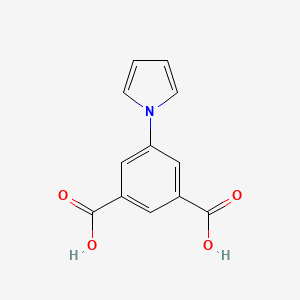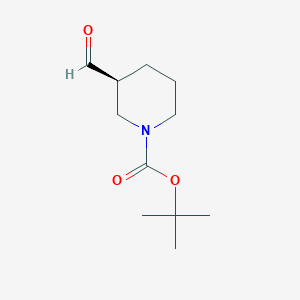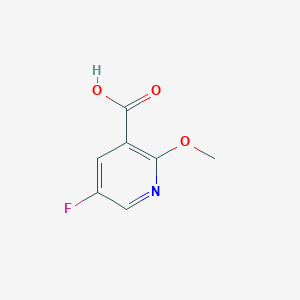
Ethyl 1-oxiranylmethylisonipecotate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmaceuticals
Ethyl 1-oxiranylmethylisonipecotate could potentially be used in pharmaceutical applications. Ionic liquids, which this compound could be a part of, have been found to have applications in pharmaceutical sciences . They can serve as potential components of drug formulations .
Chemical Synthesis
This compound could be used in chemical synthesis. Ionic liquids, which this compound could be a part of, have been used as solvents and catalysts in clean organic synthesis . They offer immense potential in various applications due to their unique properties.
Material Science
In the field of material science, this compound could potentially be used in the creation of new materials. Ionic liquids, which this compound could be a part of, have been used in the creation of new materials . They have unique properties that make them suitable for a wide range of applications .
Biochemistry
In biochemistry, this compound could potentially be used in the development of new biochemical processes. For instance, ionic liquids have been used in the development of new systems for slow drug delivery .
Environmental Science
This compound could potentially be used in environmental science. For instance, ionic liquids have been used in the development of sustainable solvents for chemical synthesis . They have also been used in the development of new methods for removing contaminants from environmental matrices .
Energy Production
In the field of energy production, this compound could potentially be used in the development of new energy storage and conversion devices. For instance, ionic liquids have been used in the development of electrolytes for zinc batteries, supercapacitors, and electrodeposition .
Propiedades
IUPAC Name |
ethyl 1-(oxiran-2-ylmethyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-14-11(13)9-3-5-12(6-4-9)7-10-8-15-10/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFHSYNZOXSYOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-oxiranylmethylisonipecotate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














